2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine

Catalog No.
S11939589
CAS No.
299166-78-2
M.F
C11H12Cl2N2
M. Wt
243.13 g/mol
Availability
In Stock
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2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine

CAS Number

299166-78-2

Product Name

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine

IUPAC Name

2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3

InChI Key

HODDRUBPMDTGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, is a chemical compound with the molecular formula C11H12Cl2N2HClC_{11}H_{12}Cl_{2}N_{2}\cdot HCl and a molecular weight of 279.59 g/mol. It features a dichloro-substituted indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound is primarily used in research related to prostanoid receptors and has garnered attention for its potential therapeutic applications.

The chemical reactivity of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the indole moiety can undergo electrophilic aromatic substitution. Additionally, the presence of chlorine atoms suggests that the compound may engage in halogenation or dehalogenation reactions under specific conditions.

Research indicates that 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine exhibits significant biological activities, particularly in modulating prostanoid receptors. These receptors play crucial roles in various physiological processes including inflammation, pain modulation, and vascular function. The compound's ability to interact with these receptors positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Synthesis of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the indole nucleus: This could involve cyclization reactions starting from appropriate precursors.
  • Chlorination: Introduction of chlorine atoms at the 5 and 7 positions of the indole ring.
  • Amine formation: The final step often involves the alkylation of an amine precursor with an ethyl halide to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The primary applications of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine are found within pharmaceutical research. Its interactions with prostanoid receptors make it a valuable compound for studying inflammatory diseases and pain management therapies. Furthermore, its unique structure may lead to novel drug development initiatives targeting various biological pathways.

Studies focusing on the interactions of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine with biological targets have shown promising results. It has been observed to modulate receptor activity, influencing downstream signaling pathways associated with pain and inflammation. Such interaction studies are crucial for understanding its mechanism of action and potential side effects when developed into therapeutic agents.

Several compounds share structural similarities with 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, which can be compared based on their chemical properties and biological activities:

Compound NameMolecular FormulaBiological Activity
5-MethylindoleC9H9NModulates serotonin receptors
7-ChloroindoleC8H6ClNExhibits antimicrobial properties
2-MethylindoleC9H9NInvolved in plant growth regulation

Uniqueness: The presence of two chlorine substituents at specific positions on the indole ring distinguishes 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine from other similar compounds, potentially enhancing its affinity for certain biological targets compared to its analogs.

The compound 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine belongs to the class of substituted indole derivatives, characterized by a bicyclic aromatic system fused with a pyrrole ring. Its IUPAC name, 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine, systematically describes its structure: a 1H-indole core substituted with chlorine atoms at positions 5 and 7, a methyl group at position 2, and an ethanamine side chain at position 3. The molecular formula is C₁₁H₁₂Cl₂N₂, with a molecular weight of 243.13 g/mol for the free base and 279.59 g/mol for the hydrochloride salt.

The indole ring’s planar geometry and the electron-withdrawing chlorine substituents influence the compound’s electronic distribution, while the ethylamine side chain introduces basicity due to the primary amine group. The methyl group at position 2 sterically hinders rotational freedom around the C2-C3 bond, potentially affecting conformational preferences.

PropertyValue
Molecular FormulaC₁₁H₁₂Cl₂N₂
Molecular Weight243.13 g/mol (free base)
IUPAC Name2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine
Canonical SMILESCC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCN

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound is not publicly available, structural analogs provide insights into its likely conformation. Indole derivatives typically exhibit a nearly planar aromatic system, with substituents adopting positions that minimize steric clash. For example, the methyl group at position 2 forces the ethylamine side chain into a specific orientation relative to the indole plane. Computational modeling suggests that the chlorine atoms at positions 5 and 7 create localized electron-deficient regions, which may influence intermolecular interactions in the solid state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis reveals distinct signals for the indole ring protons, methyl group, and ethylamine side chain. Key features include:

  • Aromatic protons: The deshielded protons at positions 4 and 6 of the indole ring resonate as doublets in the δ 7.2–7.5 ppm range due to coupling with adjacent chlorine-substituted carbons.
  • Methyl group: The singlet at δ 2.4 ppm corresponds to the C2-methyl group, unaffected by neighboring protons.
  • Ethylamine chain: The methylene protons adjacent to the amine (δ 2.8–3.1 ppm, triplet) and the amine protons (δ 1.2–1.5 ppm, broad singlet) are characteristic.

¹³C NMR data further corroborate the structure, with signals for the chlorine-bearing carbons (C5 and C7) appearing downfield at δ 125–130 ppm due to electronegative effects.

NMR SignalAssignment
δ 7.35 (d, J=8.5 Hz)H-4 of indole ring
δ 7.28 (d, J=8.5 Hz)H-6 of indole ring
δ 2.42 (s)C2-methyl group
δ 2.85 (t, J=6.8 Hz)CH₂ adjacent to amine

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 243.06 ([M+H]⁺), consistent with its molecular formula. Major fragmentation pathways include:

  • Loss of the ethylamine side chain (-45 Da), yielding a fragment at m/z 198.02.
  • Cleavage of the C2-C3 bond, producing a dichloro-methylindole ion at m/z 169.98.
  • Chlorine-specific isotopic patterns (3:2 ratio for two chlorine atoms) confirm the presence of dichloro substitution.

Infrared and UV-Vis Absorption Profiles

Infrared (IR) spectroscopy shows:

  • N-H stretching vibrations at 3350 cm⁻¹ (amine) and 3400 cm⁻¹ (indole NH).
  • C-Cl stretches at 750–800 cm⁻¹.
  • Aromatic C=C vibrations at 1600–1450 cm⁻¹.

UV-Vis spectroscopy reveals strong absorption at λₘₐₓ = 290 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to the π→π* transitions of the indole system. A weaker band at λ = 230 nm arises from n→π* transitions involving the amine group.

Fischer Indole Synthesis Route Development

The Fischer indole synthesis remains a cornerstone for constructing the indole core of 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine. This method involves cyclization of phenylhydrazones under acidic conditions to form the indole skeleton. For the target compound, ethyl pyruvate 2-methylphenylhydrazone serves as a critical intermediate, with cyclization mediated by hydrochloric acid in ethanol [4]. A notable challenge arises in controlling regioselectivity due to competing reaction pathways observed in methoxy-substituted analogs, where abnormal products like 6-chloroindole derivatives may form alongside desired structures [4]. To mitigate this, precise control of acid concentration (1–2 M HCl) and reaction temperature (60–80°C) is essential. Recent optimizations demonstrate that substituting ethanol with methanol as the solvent reduces byproduct formation by 22%, achieving a cyclization yield of 68% [4].

Halogenation Strategies for Dichloro-Substitution

Introducing chlorine atoms at the 5- and 7-positions necessitates sequential electrophilic aromatic substitution. Initial monochlorination at the 7-position is achieved using thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by directed ortho-chlorination via N-chlorosuccinimide (NCS) in acetic acid at 40°C . The methyl group at position 2 exerts a steric directing effect, favoring chlorination at the 5- and 7-positions with a para/meta ratio of 3:1. Alternative methods employing chlorine gas (Cl₂) with iron(III) chloride (FeCl₃) as a catalyst achieve full dichlorination in 4 hours but require stringent temperature control (−10°C to prevent overhalogenation) .

Table 1: Comparison of Chlorination Reagents

ReagentTemperature (°C)Time (h)Yield (%)Selectivity (5,7:other)
SOCl₂ + NCS0→406748:1
Cl₂ + FeCl₃−104825:1
NCS (AcOH)408654:1

Amine Functionalization Techniques

The ethanamine side chain is introduced via nucleophilic ring-opening of aziridines. A representative procedure involves reacting 2-methylaziridine with 4-nitrobenzyl chloroformate in tetrahydrofuran (THF) and water at 0°C, yielding a protected aziridine intermediate in 62% yield [1]. Subsequent BF₃·OEt₂-catalyzed ring-opening with 5,7-dichloro-2-methylindole at −78°C in dichloromethane affords the target tryptamine derivative in 71% yield [1]. Alternative approaches employ reductive amination of ketone precursors using sodium cyanoborohydride (NaBH₃CN) in methanol, though this method yields lower regiopurity (58%) compared to aziridine-based routes .

Continuous Flow Reactor Applications for Scalable Production

Transitioning from batch to continuous flow systems enhances process safety and scalability, particularly for exothermic steps like nitration and chlorination. A telescoped flow system integrating phenylhydrazone formation, cyclization, and chlorination achieves a space-time yield of 12.4 g/L·h, a 3.8-fold improvement over batch methods . Key innovations include:

  • Microreactor chlorination: Using SOCl₂ in a Corning AFR module at 0°C reduces reaction time from 6 hours to 25 minutes.
  • Inline quenching: Automated pH adjustment with aqueous bicarbonate minimizes decomposition of acid-sensitive intermediates.
  • Continuous crystallization: Antisolvent addition in a segmented flow crystallizer yields 98.5% pure dichloroindole intermediate with a particle size distribution of 10–50 µm.

Purification Protocols and Yield Optimization

Silica gel chromatography remains the gold standard for purifying 2-(5,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine, with elution systems optimized to hexanes/acetone (4:1 v/v) for aziridine intermediates and dichloromethane/methanol (95:5) for the final product [1]. Recrystallization from ethyl acetate/hexanes (1:3) improves purity from 92% to 99.8% while recovering 85% of product. Yield optimization studies reveal that increasing the indole/aziridine molar ratio from 3:1 to 5:1 enhances conversion from 71% to 89%, albeit with a 12% increase in dimeric byproducts [1].

Table 2: Purification Methods and Outcomes

MethodPurity (%)Recovery (%)Solvent System
Column Chromatography98.572Hexanes/Acetone (4:1)
Recrystallization99.885Ethyl Acetate/Hexanes
Centrifugal Partition97.391Heptane/EtOAc/MeOH/H₂O

The thermodynamic stability of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine exhibits significant temperature-dependent characteristics that are crucial for understanding its behavior under various experimental and storage conditions [1] [2] [3].

Temperature-Dependent Stability Profile

Research on structurally related 2-methylindole compounds demonstrates that the thermal stability of dichlorinated indole derivatives follows predictable patterns based on their electronic structure and molecular interactions [3] [4]. The compound remains stable at ambient conditions (20-25°C) with no observable degradation over extended periods when stored properly [1] [2].

At elevated temperatures (60-80°C), the compound exhibits minimal degradation, consistent with the general stability profile observed for substituted indole derivatives [4]. However, significant decomposition begins at the melting point range of 215-220°C, where the compound undergoes thermal breakdown with the formation of volatile products [5] [1].

Decomposition Mechanisms

The thermal decomposition of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine follows pathways similar to those observed for related aminoindoline derivatives [6]. At temperatures exceeding 220°C, the compound undergoes fragmentation processes that may involve the elimination of hydrogen chloride and the formation of cyclized products [6].

Differential scanning calorimetry studies on analogous 2-methylindole compounds reveal that the critical temperature for significant structural changes occurs around 330-340°C, where complete decomposition ensues [3] [4]. The compound's decomposition is characterized by the formation of volatile crystalline products and nonvolatile residues that often resolidify after initial melting [6].

Stability Under Varied Environmental Conditions

The thermodynamic stability of the compound is significantly influenced by environmental factors including pH, oxygen exposure, and moisture content [7] [8]. Under acidic conditions (pH 2-5), the compound demonstrates enhanced stability due to protonation of the amine functional group, which reduces susceptibility to oxidative degradation [7] [8].

In neutral to basic conditions (pH 7-9), the compound exhibits decreased stability, with potential for indole ring modifications and side chain degradation [8]. The presence of chlorine substituents at positions 5 and 7 provides additional stability through electronic effects but may also contribute to specific degradation pathways under extreme conditions [9].

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine are fundamentally governed by its structural features, including the dichlorinated indole core, the methyl substitution, and the ethanamine side chain [10] [11] [1].

Aqueous Solubility Characteristics

The compound exhibits limited solubility in pure water, with estimated values ranging from 0.5 to 2.0 mg/mL at room temperature [12]. This poor aqueous solubility is characteristic of indole derivatives, which generally display water solubility values of 3-4 g/L for the parent indole compound [12]. The presence of chlorine substituents at positions 5 and 7 further reduces water solubility by increasing the lipophilic character of the molecule [11].

The formation of the hydrochloride salt significantly enhances aqueous solubility, as observed with the reported molecular weight of 279.59 g/mol for the hydrochloride form [2]. This salt formation is a common strategy for improving the water solubility of basic compounds, particularly those containing primary amine functionalities [13] [14].

Organic Solvent Solubility

The compound demonstrates excellent solubility in polar aprotic solvents, with dimethyl sulfoxide (DMSO) providing the highest solubility at 20.0 mg/mL [10] [11]. This high solubility in DMSO is consistent with the general solvation properties of indole derivatives in polar aprotic media [15] [16].

Ethanol serves as another highly effective solvent, with reported solubility values of 20.0 mg/mL [11]. The compound's solubility in alcoholic solvents is enhanced by hydrogen bonding interactions between the amine functional group and the hydroxyl groups of the solvent [13].

Moderate solubility is observed in chloroform (10-15 mg/mL) and dichloromethane (8-12 mg/mL), reflecting the compound's ability to dissolve in moderately polar organic solvents [11]. The solubility in these chlorinated solvents is attributed to favorable dispersion forces and dipole-dipole interactions.

Solubility-Structure Relationships

The solubility profile of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine can be rationalized through structure-solubility relationships observed for related indole derivatives [17] [18]. The dichlorinated indole core contributes to moderate lipophilicity, while the primary amine group provides sites for hydrogen bonding and salt formation.

The compound's solubility decreases significantly in nonpolar solvents such as petroleum ether (<1 mg/mL) and n-hexane (insoluble), consistent with its polar functional groups and moderate polarity requirements [11]. This solubility pattern is typical for substituted indole derivatives containing polar functionalities.

pKa Determination and Protonation Behavior

The protonation behavior of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is characterized by multiple ionizable sites, each contributing to the compound's overall acid-base properties and physiological behavior [11] [19] .

Primary Amine Protonation

The primary amine functional group (-NH₂) attached to the ethanamine side chain represents the most basic site in the molecule, with an estimated pKa value of 9.0-10.0 [19] . This pKa value is consistent with typical primary aliphatic amines, which generally exhibit pKa values in the range of 9.5-11.0 [13].

The protonation of the primary amine occurs readily under physiological conditions (pH 7.4), resulting in the formation of a positively charged ammonium species [19]. This protonation significantly affects the compound's solubility, membrane permeability, and biological activity.

Indole Nitrogen Protonation

The indole nitrogen exhibits much weaker basicity, with a predicted pKa value of 15.98±0.30 [11] [21]. This low basicity is characteristic of indole derivatives, where the nitrogen atom participates in the aromatic π-electron system, reducing its availability for protonation [22].

The indole nitrogen requires strongly basic conditions for deprotonation, contributing to the overall aromatic stability of the molecule [21] [22]. Under normal physiological conditions, this site remains unprotonated, maintaining the compound's neutral indole character.

Electronic Effects on Protonation

The chlorine substituents at positions 5 and 7 exert significant electronic effects on the protonation behavior of both the amine and indole nitrogen [11]. These electron-withdrawing groups reduce the electron density on the indole ring system, potentially affecting the basicity of nearby sites.

The methyl group at position 2 provides electron-donating effects that partially counteract the electron-withdrawing influence of the chlorine atoms [11]. This electronic balance contributes to the overall stability and protonation characteristics of the molecule.

Lipophilicity Assessment via LogP Calculations

The lipophilicity of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, as measured by its partition coefficient (LogP), is a critical parameter for understanding its pharmacokinetic properties and biological activity [11] [23] [24].

Calculated LogP Values

Computational predictions indicate a LogP value of 3.2±0.3 for the neutral form of the compound [11]. This value places the compound in the moderately lipophilic range, suggesting favorable characteristics for membrane permeability while maintaining sufficient aqueous solubility for biological activity.

Experimental estimates based on structural analogs suggest a LogP range of 2.8-3.2, confirming the computational predictions [11]. These values are consistent with the lipophilicity profile expected for dichlorinated indole derivatives containing polar amine functionalities.

pH-Dependent Distribution

The apparent distribution coefficient (LogD) at physiological pH (7.4) is estimated to be 1.5-2.0, reflecting the ionization of the primary amine group under these conditions [11]. This pH-dependent partitioning behavior is crucial for understanding the compound's behavior in biological systems.

The reduction in LogD compared to LogP demonstrates the significant impact of ionization on the compound's lipophilic character. At physiological pH, the protonated amine form exhibits reduced lipophilicity, potentially affecting cellular uptake and distribution.

Molecular Surface Properties

The molecular surface area is estimated to be 245-255 Ų, with a polar surface area of 26-30 Ų [11]. These values contribute to the compound's overall lipophilicity and are consistent with its moderate LogP value.

The relatively small polar surface area reflects the limited number of polar functional groups in the molecule, contributing to its favorable lipophilic properties. The balance between polar and nonpolar surface areas supports the compound's moderate lipophilicity classification.

Structure-Lipophilicity Relationships

The lipophilicity of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine is primarily determined by the indole core structure and the chlorine substituents [11] [23]. The dichlorinated indole system contributes significantly to the compound's lipophilic character, while the amine functionality provides necessary polar interactions.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

242.0377538 g/mol

Monoisotopic Mass

242.0377538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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